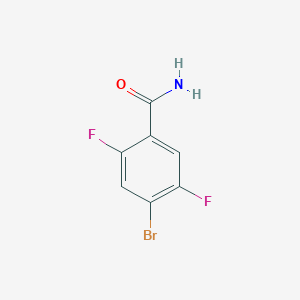

4-Bromo-2,5-difluorobenzamide

Beschreibung

Significance of Halogenation in Organic Chemistry

Halogenation, the process of introducing one or more halogen atoms into a compound, is a fundamental transformation in organic synthesis. chemicalbook.com This process can influence a molecule's reactivity, stability, and bioactivity. smolecule.com For instance, the inclusion of a halogen can enhance a compound's lipophilicity, which affects its ability to permeate cell membranes and interact with biological targets. smolecule.com

Fluorine, being the most electronegative element, imparts unique properties when incorporated into organic molecules. Its presence can alter the electron distribution, thereby affecting the acidity or basicity (pKa), dipole moment, and chemical reactivity of nearby functional groups. In medicinal chemistry, fluorine substitution is a widely used strategy to enhance metabolic stability, improve membrane permeation, and increase the binding affinity of drug candidates to their target proteins. The substitution of hydrogen with fluorine can often be done without significantly increasing the molecule's size, as their van der Waals radii are comparable.

Bromine is a versatile element in organic synthesis, primarily utilized in bromination reactions. prepchem.comgoogle.com Bromo-organic compounds are crucial intermediates in the production of pharmaceuticals and agrochemicals. ambeed.com The carbon-bromine bond is a key functional group that can participate in a variety of chemical transformations, including substitution and coupling reactions, making it a valuable tool for constructing more complex molecules. prepchem.comgoogle.com While molecular bromine is a well-known brominating agent, its hazardous nature has led to the development of safer, solid bromine carriers. google.comambeed.com

Overview of Benzamide (B126) Scaffold in Medicinal Chemistry and Materials Science

The benzamide scaffold is a core structural motif found in a wide array of biologically active compounds and functional materials. acs.orgchemicalbook.com Benzamide derivatives have been investigated for a range of therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents. nih.govchemicalbook.com

The study of benzamide and its derivatives has a long history, dating back to the 19th century with the discovery of polymorphism in benzamide by Wöhler and Liebig in 1832. gmchemix.comchemscene.com This early research laid the groundwork for understanding the solid-state properties of these compounds, which is crucial for pharmaceutical development. chemscene.com Over the years, research has expanded to explore the vast chemical space of substituted benzamides, leading to the discovery of numerous compounds with significant pharmacological activities. acs.org

Modern research on benzamide derivatives is focused on the design and synthesis of molecules with highly specific biological targets. iucr.org Techniques like molecular hybridization, where the benzamide scaffold is combined with other pharmacophores, are being used to develop novel drug candidates. nih.gov There is also a strong emphasis on developing multi-target agents, such as benzamide derivatives that can inhibit multiple enzymes involved in a disease pathway. chemicalbook.com In the realm of cancer therapy, for example, benzamide-based histone deacetylase (HDAC) inhibitors are an active area of investigation. iucr.org Furthermore, the benzamide scaffold is being utilized in the development of antagonists for immune checkpoint proteins like PD-1/PD-L1, highlighting its versatility in contemporary medicinal chemistry. chemsrc.comnih.gov

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-bromo-2,5-difluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF2NO/c8-4-2-5(9)3(7(11)12)1-6(4)10/h1-2H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEXQXWQSPGXPDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Br)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Computational Characterization of 4 Bromo 2,5 Difluorobenzamide and Analogues

Advanced Spectroscopic Characterization Techniques

NMR spectroscopy is a cornerstone technique for the characterization of organic molecules, providing detailed information about the hydrogen, carbon, and fluorine atomic environments within 4-Bromo-2,5-difluorobenzamide.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the amide protons. The two aromatic protons are in different chemical environments and will appear as doublets of doublets due to coupling with each other and with the neighboring fluorine atoms. The amide protons (-CONH₂) will typically appear as two broad singlets, the chemical shift of which can be highly dependent on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum will display seven unique signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the amide group is expected to have the most downfield chemical shift. The aromatic carbons' shifts are influenced by the electron-withdrawing effects of the fluorine, bromine, and amide substituents. Carbons directly bonded to fluorine will show characteristic C-F coupling.

¹⁹F NMR: Fluorine NMR is particularly informative for fluorinated compounds. Two distinct signals are expected for the two non-equivalent fluorine atoms on the benzene (B151609) ring. The chemical shifts and coupling constants (J-values) from these signals provide critical information about the electronic environment and spatial relationship of the fluorine atoms to other nuclei.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | 7.5 - 8.0 | dd | Aromatic CH |

| ¹H | 7.2 - 7.6 | dd | Aromatic CH |

| ¹H | 6.5 - 8.5 (broad) | s | -CONH ₂ |

| ¹³C | 165 - 170 | s | C =O |

| ¹³C | 155 - 160 (d, ¹JCF) | d | C -F |

| ¹³C | 152 - 158 (d, ¹JCF) | d | C -F |

| ¹³C | 120 - 140 | m | Aromatic C -H, C -Br, C -CONH₂ |

| ¹⁹F | -110 to -125 | m | Ar-F |

| ¹⁹F | -120 to -135 | m | Ar-F |

Note: Predicted values are based on typical ranges for substituted benzamides and may vary based on solvent and experimental conditions. 'd' denotes doublet, 'dd' denotes doublet of doublets, 'm' denotes multiplet, 's' denotes singlet.

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands confirming its structure. Key vibrational modes include the N-H stretching of the primary amide, the C=O (Amide I band) stretching, and the N-H bending (Amide II band). Additionally, C-F and C-Br stretching vibrations, as well as aromatic C-H and C=C stretching, will be present.

Table 2: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amide) | 3100 - 3500 | Medium-Strong, often two bands |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium-Weak |

| C=O Stretch (Amide I) | 1650 - 1690 | Strong |

| N-H Bend (Amide II) | 1580 - 1650 | Medium-Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |

| C-F Stretch | 1100 - 1300 | Strong |

| C-Br Stretch | 500 - 650 | Medium |

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound (C₇H₄BrF₂NO), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its molecular formula. A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak [M]+• due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks of almost equal intensity separated by two mass units (M and M+2).

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₇H₄BrF₂NO |

| Monoisotopic Mass | 234.9498 u |

| Molecular Weight | 236.02 g/mol |

| Key Isotopic Peaks | [M]+• (⁷⁹Br) and [M+2]+• (⁸¹Br) in ~1:1 ratio |

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. The substituted benzene ring in this compound acts as a chromophore. The spectrum is expected to show absorption maxima (λ_max) in the ultraviolet region, characteristic of π → π* transitions within the aromatic system, which are influenced by the attached functional groups (-CONH₂, -Br, -F).

X-ray Crystallography and Solid-State Structure Analysis

The solid-state architecture of this compound would be dictated by a variety of non-covalent intermolecular interactions.

Hydrogen Bonding: The primary amide group is a potent hydrogen bond donor (N-H) and acceptor (C=O). It is expected to form robust hydrogen bonding networks, often leading to the formation of dimers or extended chains, which significantly influence the crystal packing and physical properties of the compound.

Halogen Bonding: The bromine atom on the aromatic ring can act as a halogen bond donor, forming directional interactions with Lewis basic sites on adjacent molecules, such as the oxygen atom of the amide group. This type of interaction is increasingly recognized as a critical force in crystal engineering.

π-Stacking: The electron-deficient nature of the difluorinated aromatic ring allows for π-π stacking interactions with neighboring rings. These interactions contribute to the stabilization of the crystal lattice.

Conformational Analysis in the Solid State

The conformation of benzamide (B126) derivatives in the solid state is significantly influenced by intermolecular interactions, primarily hydrogen bonding. In the crystal lattice of benzamide analogues, molecules often form centrosymmetric dimers through N—H···O hydrogen bonds between the amide groups. These dimers can then be linked into extended chains or sheets by weaker interactions.

Computational Chemistry and Theoretical Studies

Computational chemistry provides powerful tools for investigating the properties of molecules like this compound at an atomic level. Theoretical studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating molecular structure, electronic properties, and spectroscopic characteristics, offering insights that complement experimental findings.

Density Functional Theory (DFT) has become a standard method for predicting the structural and electronic properties of organic molecules with high accuracy. mdpi.com For compounds like this compound, calculations are typically performed using a hybrid functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), combined with a basis set like 6-311++G(d,p). researchgate.net This level of theory effectively balances computational cost and accuracy for calculating optimized molecular geometries, vibrational frequencies, and electronic parameters.

The first step in a DFT study is geometry optimization, where the algorithm systematically alters the molecule's geometry to find the lowest energy conformation (a stationary point on the potential energy surface). The resulting optimized structure provides theoretical values for bond lengths, bond angles, and dihedral angles. These computed parameters for benzamide analogues generally show excellent agreement with experimental data obtained from X-ray crystallography. ijtsrd.com

The electronic behavior of a molecule is largely governed by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity, kinetic stability, and polarizability. researchgate.net A small energy gap suggests high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

From the energies of the HOMO (EHOMO) and LUMO (ELUMO), several quantum chemical parameters can be calculated to describe the global reactivity of the molecule. These descriptors provide a quantitative measure of different aspects of chemical behavior.

Table 1: Quantum Chemical Parameters Derived from HOMO-LUMO Energies This table presents the definitions of key quantum chemical parameters and the formulas used to calculate them from HOMO and LUMO energies. These parameters are crucial for predicting the chemical reactivity and stability of a molecule.

| Parameter | Formula | Description |

| Ionization Potential (I) | I = -EHOMO | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A = -ELUMO | The energy released when an electron is added to the molecule. |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates the chemical reactivity and kinetic stability of the molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | Measures the ability of the molecule to attract electrons. nih.gov |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance of the molecule to change its electron configuration. mdpi.com |

| Chemical Softness (S) | S = 1 / η | The reciprocal of hardness; indicates the capacity of a molecule to accept electrons. mdpi.com |

| Chemical Potential (μ) | μ = -(I + A) / 2 | Represents the escaping tendency of electrons from an equilibrium system. nih.gov |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Measures the propensity of a species to accept electrons. mdpi.com |

For benzamide analogues, the HOMO is typically localized over the benzene ring and the amide group, while the LUMO is often distributed over the aromatic ring system. The presence of electron-withdrawing groups like bromine and fluorine is expected to lower the energies of both the HOMO and LUMO and influence the charge distribution within the molecule.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. semanticscholar.org The MEP map illustrates the electrostatic potential on the electron density surface, using a color scale to indicate different charge regions. This map is highly effective for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. mdpi.com

The standard color-coding convention is as follows:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These sites are susceptible to electrophilic attack.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas. These sites are favorable for nucleophilic attack.

Green: Regions of neutral or near-zero potential.

For this compound, the MEP map is expected to show the most negative potential (red) localized around the carbonyl oxygen atom of the amide group due to its high electronegativity and lone pairs of electrons. The hydrogen atoms of the amide group would exhibit a positive potential (blue), making them potential hydrogen bond donors. The aromatic ring would show a complex potential distribution due to the competing effects of the electron-withdrawing halogen substituents and the amide group.

While specific Molecular Dynamics (MD) simulation studies on this compound are not prominent in the literature, this computational technique is highly applicable for studying the dynamic behavior of its derivatives, particularly in biological contexts. MD simulations could be employed to investigate the interaction of a derivative with a biological target, such as an enzyme active site, providing insights into binding modes, conformational changes, and the stability of the protein-ligand complex over time.

Computational methods, primarily DFT, are widely used to predict and help interpret the spectroscopic properties of molecules.

Vibrational Spectra (FT-IR and FT-Raman): Theoretical vibrational frequencies can be calculated for the optimized molecular geometry. ijtsrd.com These calculations provide a set of harmonic frequencies corresponding to the fundamental modes of vibration. Because theoretical calculations often overestimate vibrational frequencies compared to experimental results, the calculated values are typically scaled by an empirical factor to improve agreement with experimental data. nih.gov

The analysis of the calculated spectrum, often aided by Potential Energy Distribution (PED) calculations, allows for the unambiguous assignment of each vibrational mode to specific molecular motions, such as C=O stretching, N-H stretching, C-F stretching, or ring breathing modes. nih.gov This detailed assignment is crucial for interpreting experimental FT-IR and FT-Raman spectra.

Table 2: Illustrative Example of Calculated Vibrational Frequencies and Assignments for a Benzamide Analogue This table provides an example of how theoretical vibrational frequencies, calculated using DFT, are assigned to specific molecular motions. Such data is essential for interpreting experimental FT-IR and FT-Raman spectra.

| Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) | Assignment (Vibrational Mode) |

| 3450 | 3445 | N-H Asymmetric Stretch |

| 3350 | 3342 | N-H Symmetric Stretch |

| 3080 | 3075 | C-H Aromatic Stretch |

| 1685 | 1678 | C=O Stretch (Amide I) |

| 1610 | 1605 | N-H Bending (Amide II) |

| 1450 | 1448 | C-C Aromatic Ring Stretch |

| 1280 | 1275 | C-N Stretch |

| 1150 | 1145 | C-F Stretch |

| 750 | 748 | C-Br Stretch |

| 650 | 645 | Out-of-plane Ring Deformation |

UV-Vis Spectra: The electronic absorption spectrum (UV-Vis) of a molecule can be predicted using Time-Dependent Density Functional Theory (TD-DFT). nih.govscispace.com This method calculates the energies of electronic transitions from the ground state to various excited states. The calculations provide the maximum absorption wavelength (λmax), excitation energies, and oscillator strengths for these transitions. These theoretical predictions are valuable for interpreting experimental UV-Vis spectra and understanding the electronic transitions within the molecule, such as π → π* and n → π* transitions associated with the aromatic ring and the carbonyl group.

Reactivity and Transformation of 4 Bromo 2,5 Difluorobenzamide

Reactions Involving the Bromine Moiety

The bromine atom on the aromatic ring is a key functional group for introducing structural diversity. Its susceptibility to a range of well-established organic reactions makes it the primary site for derivatization.

Metal-halogen exchange is a fundamental transformation that converts an organic halide into an organometallic reagent. wikipedia.org For 4-Bromo-2,5-difluorobenzamide, this reaction typically involves treatment with a strong organometallic base, such as an organolithium or Grignard reagent, to replace the bromine atom with a metal. This creates a nucleophilic carbon center on the aromatic ring, which can then react with various electrophiles.

This transformation is a cornerstone for creating new carbon-carbon and carbon-heteroatom bonds. The reaction is generally conducted at low temperatures (e.g., -78 °C) to prevent unwanted side reactions. tcnj.edu The resulting organometallic intermediate is highly reactive and not typically isolated, but rather quenched in situ with an electrophile. For instance, the lithium-halogen exchange on the structurally similar 1,4-dibromo-2,5-difluorobenzene using n-butyllithium, followed by quenching with carbon dioxide, is a known route to synthesize 4-bromo-2,5-difluorobenzoic acid. chemicalbook.comchemicalbook.com This demonstrates the feasibility of selectively activating the C-Br bond in the presence of C-F bonds on the same ring. wikipedia.org A similar reaction with this compound would yield a lithiated benzamide (B126) species, a versatile intermediate for further synthesis.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C and C-N bonds, and aryl bromides are common substrates for these transformations. wikipedia.orgtcichemicals.com this compound is an excellent candidate for such reactions, allowing for the introduction of aryl, alkynyl, and amino groups at the C4 position.

Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base to form a biaryl compound. tcichemicals.comnih.gov The reaction is known for its mild conditions and tolerance of a wide variety of functional groups, making it suitable for complex molecule synthesis. tcichemicals.com While specific studies on this compound are limited, related compounds like 4-bromobenzoic acid readily undergo Suzuki coupling. ucd.ienih.gov

Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond by coupling the aryl bromide with a terminal alkyne. wikipedia.orglibretexts.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, such as an amine. wikipedia.orgnih.gov Copper-free protocols have also been developed. nih.govnih.gov The Sonogashira reaction is highly valuable for the synthesis of arylalkynes, which are important structures in pharmaceuticals and materials science. wikipedia.org The reactivity of aryl bromides in Sonogashira couplings is well-established, making this compound a suitable substrate for this transformation. wikipedia.orglibretexts.org

Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. wikipedia.orglibretexts.org It is catalyzed by a palladium complex with specialized phosphine ligands and requires a base. wikipedia.orgnih.gov This reaction has largely replaced harsher traditional methods for synthesizing aryl amines due to its broad substrate scope and functional group tolerance. wikipedia.org The amide functional group on this compound would be compatible with these reaction conditions, allowing for the synthesis of N-aryl derivatives.

| Cross-Coupling Reaction | Coupling Partner | Typical Catalyst System | Typical Base | Bond Formed |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid or Ester | Pd(0) complex (e.g., Pd(PPh₃)₄) | K₂CO₃, K₃PO₄, Cs₂CO₃ | C(aryl)-C(aryl/vinyl) |

| Sonogashira | Terminal Alkyne | Pd(0) complex + Cu(I) salt (e.g., CuI) | Amine (e.g., Et₃N, DIPEA) | C(aryl)-C(alkynyl) |

| Buchwald-Hartwig | Primary or Secondary Amine | Pd(0) or Pd(II) complex + Phosphine Ligand | NaOt-Bu, K₃PO₄ | C(aryl)-N |

Reactions Involving the Amide Group

The primary amide group (-CONH₂) is another site for chemical modification, although it is generally less reactive than the aryl bromide moiety in cross-coupling reactions.

Direct N-alkylation of a primary amide like this compound can be achieved by first deprotonating the amide with a strong base (e.g., sodium hydride) to form the corresponding anion, followed by reaction with an alkyl halide. This yields a secondary amide. While this is a standard transformation, achieving selective mono-alkylation can sometimes be challenging. N-arylation is typically accomplished via cross-coupling reactions on the amine itself, rather than direct reaction of the amide nitrogen.

The amide group can be hydrolyzed back to the parent carboxylic acid, 4-bromo-2,5-difluorobenzoic acid, under either acidic or basic conditions, typically with heating. This is the reverse of the reaction often used to prepare the amide. For example, the synthesis of this compound can be achieved by treating 4-bromo-2,5-difluorobenzoic acid with thionyl chloride to form the acyl chloride, followed by reaction with aqueous ammonia (B1221849). chemicalbook.com The reversibility of this process allows access to the carboxylic acid, which can then undergo further reactions.

Once hydrolyzed, the resulting 4-bromo-2,5-difluorobenzoic acid can be readily converted to various esters through Fischer esterification (reaction with an alcohol under acidic catalysis) or by first converting the acid to a more reactive derivative like an acyl chloride before adding the alcohol.

Reactions Involving the Fluorine Substituents

The carbon-fluorine bonds on the aromatic ring are significantly stronger and more stable than the carbon-bromine bond, making them generally unreactive under the conditions used for metal-halogen exchange and palladium-catalyzed cross-coupling. wikipedia.org However, C-F bond activation is an area of active research.

Displacement of an aryl fluoride (B91410) typically requires harsh conditions or specialized catalytic systems, such as those employing nickel or other transition metals. mdpi.com Alternatively, if the aromatic ring is sufficiently electron-deficient, the fluorine atoms can be susceptible to nucleophilic aromatic substitution (SNAr). The presence of the electron-withdrawing amide group on this compound does decrease the electron density of the ring, which could potentially facilitate an SNAr reaction under strong nucleophilic conditions. However, these reactions are less common and require more forcing conditions compared to the transformations at the C-Br bond.

Nucleophilic Aromatic Substitution (SNAr) on Fluorinated Aromatic Rings

The benzene (B151609) ring in this compound is rendered electron-deficient by the presence of the two highly electronegative fluorine atoms and the moderately electron-withdrawing amide and bromo substituents. This electron deficiency makes the aromatic ring susceptible to attack by nucleophiles, proceeding through a Nucleophilic Aromatic Substitution (SNAr) mechanism. In this two-step process, a nucleophile attacks the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequently, a leaving group is expelled, restoring the aromaticity of the ring.

In the context of this compound, the fluorine atoms are the most likely leaving groups in an SNAr reaction. This is due to the high electronegativity of fluorine, which strongly polarizes the carbon-fluorine bond and stabilizes the transition state of the nucleophilic attack. Although the carbon-fluorine bond is strong, its cleavage is not the rate-determining step in most SNAr reactions; rather, the formation of the Meisenheimer complex is the slower step. The presence of multiple electron-withdrawing groups, such as the additional fluorine and the amide group, further activates the ring towards nucleophilic attack, making these substitution reactions feasible.

Common nucleophiles that can participate in SNAr reactions with fluorinated aromatic rings include amines, alkoxides, and thiolates. The general scheme for such a reaction with this compound would involve the displacement of one of the fluorine atoms by the incoming nucleophile.

Regioselectivity and Stereoselectivity in Reactions of this compound

The positions of the substituents on the aromatic ring of this compound play a crucial role in determining the outcome of its reactions, particularly in terms of which substituent is replaced (regioselectivity) and the spatial orientation of the resulting product (stereoselectivity).

Influence of Halogen Substituents on Reaction Pathways

The regioselectivity of SNAr reactions on this compound is primarily governed by the ability of the substituents to stabilize the negative charge of the Meisenheimer intermediate. The electron-withdrawing groups (fluorine and amide) exert their influence through both inductive and resonance effects.

The two fluorine atoms are located at positions 2 and 5, and the bromine atom is at position 4, relative to the amide group at position 1. In an SNAr reaction, a nucleophile will preferentially attack a carbon atom where the resulting negative charge in the Meisenheimer complex can be most effectively stabilized. The electron-withdrawing amide group can stabilize a negative charge at the ortho (position 2) and para (position 4) positions through resonance. The fluorine atoms exert a strong electron-withdrawing inductive effect and can also stabilize a negative charge through resonance by donation of a lone pair, although the inductive effect is generally more significant for halogens.

Considering the substitution pattern of this compound, nucleophilic attack is most likely to occur at the carbon bearing a fluorine atom. The fluorine at position 2 is ortho to the amide group, while the fluorine at position 5 is meta. The stabilization of the Meisenheimer complex is generally more effective when the electron-withdrawing group is ortho or para to the site of nucleophilic attack. Therefore, it is anticipated that the fluorine atom at the 2-position would be more susceptible to substitution due to the combined electron-withdrawing effects of the adjacent amide group and the para-bromo substituent.

The bromine atom at position 4 is generally a less favorable leaving group compared to fluorine in SNAr reactions on activated aromatic rings. This is because the rate-determining step is the nucleophilic attack, which is facilitated by the high electronegativity of fluorine.

Enantioselective Transformations

Currently, there is a lack of specific literature detailing enantioselective transformations of this compound. However, the potential for such reactions exists, particularly if the amide nitrogen is substituted with a chiral auxiliary. The presence of a chiral group could direct the approach of a reagent to one face of the molecule over the other, leading to the formation of a single enantiomer of the product.

For instance, in a hypothetical enantioselective nucleophilic aromatic substitution, a chiral catalyst could be employed to differentiate between the two faces of the aromatic ring, leading to an enantioenriched product. Alternatively, if a subsequent reaction were to occur at the amide functionality or another part of the molecule, the existing stereochemistry of a chiral auxiliary could influence the stereochemical outcome of that transformation.

Advanced Applications and Derivatization in Specialized Fields

Applications in Medicinal Chemistry and Drug Discovery

In the landscape of modern drug discovery, 4-Bromo-2,5-difluorobenzamide emerges as a versatile entity. Its structural features are leveraged to construct molecules with potential therapeutic applications, addressing a range of diseases from metabolic disorders to bacterial infections.

The reactivity of the carbon-bromine bond, coupled with the electronic influence of the fluorine atoms, makes this compound a key starting material for constructing more elaborate molecular architectures.

This compound serves as an intermediate in the synthesis of agonists for the G protein-coupled receptor 119 (GPR119). GPR119 is predominantly expressed in pancreatic β-cells and intestinal L-cells, and its activation is a promising strategy for treating type 2 diabetes mellitus by promoting glucose-dependent insulin (B600854) secretion and the release of glucagon-like peptide 1 (GLP-1). semanticscholar.org

The synthesis of these agonists often involves multi-step sequences where the benzamide (B126) moiety is a core component. The journey to this compound for this purpose typically begins with its corresponding carboxylic acid, 4-Bromo-2,5-difluorobenzoic acid. This precursor is first converted to an acid chloride, commonly using thionyl chloride, and then reacted with aqueous ammonia (B1221849) to yield the target benzamide. chemicalbook.com This benzamide is then further elaborated through various chemical transformations to produce the final GPR119 agonist candidates. The presence of the bromo and fluoro substituents is crucial for subsequent cross-coupling reactions and for modulating the electronic and pharmacokinetic properties of the final molecule.

The phenanthridinone skeleton is a significant heterocyclic framework found in numerous bioactive natural products and synthetic pharmaceuticals. nih.gov Molecules containing this core structure have demonstrated a wide array of pharmacological activities. Modern synthetic strategies, particularly those involving transition metal-catalyzed reactions, have become powerful tools for constructing this complex scaffold. nih.gov

This compound is classified as an o-halobenzamide, a class of compounds that are pivotal starting materials for the synthesis of phenanthridinones via intramolecular C-H bond functionalization. researchgate.net In a typical synthetic pathway, the amide nitrogen of the benzamide is first functionalized with an aryl group (forming an N-aryl-2-bromobenzamide or benzanilide). This intermediate then undergoes a palladium-catalyzed intramolecular C-H arylation, where the bromine atom and a hydrogen atom on the N-aryl group are eliminated to form a new carbon-carbon bond, thus cyclizing the molecule to create the rigid, polycyclic phenanthridinone system. nih.govresearchgate.net The fluorine atoms on the benzamide ring remain in the final structure, influencing its biological activity and metabolic stability.

The inherent structure of this compound provides a robust starting point for developing novel therapeutic agents through targeted chemical modifications.

Cholesteryl Ester Transfer Protein (CETP) facilitates the transfer of cholesteryl esters from anti-atherogenic high-density lipoprotein (HDL) to pro-atherogenic low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL). zuj.edu.jonih.gov Inhibition of CETP is a therapeutic strategy aimed at raising HDL cholesterol levels, which is generally associated with a reduced risk of cardiovascular diseases. najah.edu

Halogenated benzamides have been extensively investigated as a class of CETP inhibitors. zuj.edu.jo The benzamide core serves as a crucial pharmacophore, and the nature and position of halogen substituents on the aromatic ring significantly influence the inhibitory potency. Research has demonstrated that fluorinated benzamide derivatives can exhibit potent CETP inhibitory activity. nih.gov For instance, studies on trifluoromethyl-benzamide and oxoacetamido-benzamide derivatives have yielded compounds with significant in vitro activity, with some showing IC₅₀ values in the low micromolar and even nanomolar range. zuj.edu.jonajah.eduscielo.br The design of these inhibitors often involves modifying the substituents on the benzamide ring to optimize interactions within the hydrophobic binding pocket of the CETP protein. scielo.brsemanticscholar.org While this compound itself has not been singled out in these specific studies, its structure, featuring both bromo and fluoro substituents, aligns perfectly with the structural motifs known to be effective for CETP inhibition.

| Derivative Class | Key Structural Features | Reported Activity Range | Reference |

|---|---|---|---|

| Trifluoromethyl-benzamides | Benzamide core with -CF₃ groups | IC₅₀ = 1.2 µM for the most active compound | zuj.edu.jo |

| Fluorinated 3-benzylamino benzamides | Fluorine and -OCF₃ substitutions | IC₅₀ = 0.75 µM for the most active compound | nih.gov |

| Trifluoro-oxoacetamido benzamides | Extended amide linkage with -CF₃ groups | IC₅₀ values from 1.24 µM to 7.16 × 10⁻⁸ µM | najah.edu |

The emergence of antibiotic-resistant bacteria poses a significant global health threat, necessitating the discovery of novel antibacterial agents with new mechanisms of action. researchgate.net The Filamentous temperature-sensitive protein Z (FtsZ) is an essential and highly conserved bacterial cell division protein, making it an attractive target for new antibiotics. nih.govnih.gov Inhibition of FtsZ polymerization disrupts the formation of the Z-ring, a structure crucial for bacterial cytokinesis, leading to cell filamentation and eventual death. nih.gov

Substituted benzamides, particularly 2,6-difluorobenzamide (B103285) derivatives, have emerged as one of the most promising classes of FtsZ inhibitors. researchgate.netnih.gov The prototypical compound in this class, PC190723, demonstrated potent activity against Staphylococcus aureus. mdpi.com Extensive research has focused on modifying the benzamide scaffold to improve potency, spectrum of activity, and pharmacokinetic properties. mdpi.com These modifications often involve linking the core 2,6-difluoro-3-hydroxybenzamide (B1390191) moiety to various heterocyclic systems, such as benzodioxanes. nih.govmdpi.com The 2,6-difluoro substitution pattern is considered a key pharmacophoric element for interaction with the FtsZ protein. mdpi.com this compound, as a difluorinated benzamide derivative, represents a structural variation within this chemical space. The exploration of different halogenation patterns, such as the 2,5-difluoro arrangement combined with a 4-bromo substituent, is a rational strategy in the design of new FtsZ inhibitors to potentially enhance binding affinity or overcome resistance mechanisms.

| Core Scaffold | Mechanism of Action | Target Pathogens | Reference |

|---|---|---|---|

| 3-Methoxybenzamide | Weak FtsZ inhibition, induces filamentation | B. subtilis | mdpi.com |

| 2,6-Difluorobenzamide (e.g., PC190723) | Potent FtsZ inhibition, stabilizes polymers | S. aureus (including MRSA) | mdpi.com |

| Benzodioxane-benzamides | FtsZ inhibition | Gram-positive bacteria (e.g., S. aureus, B. subtilis) | nih.govnih.gov |

Design and Synthesis of Bioactive Derivatives

Antimicrobial and Antifungal Activities of Benzamide Derivatives

The benzamide scaffold is a well-established pharmacophore in the development of antimicrobial and antifungal agents. The introduction of halogen substituents on the phenyl ring can significantly modulate the biological activity of these compounds. While direct studies on this compound derivatives are not extensively documented in publicly available literature, the broader class of halogenated benzamides has shown considerable promise.

Research into various substituted benzamides has revealed that these compounds can exhibit significant antibacterial and antifungal properties. For instance, certain novel N-(benzyl carbamoyl)-2-hydroxy substituted benzamides have been synthesized and tested in vitro for their activity against bacteria and fungi. Similarly, a series of benzamides substituted with pyridine-linked 1,2,4-oxadiazole (B8745197) demonstrated good fungicidal activities against a panel of eight fungi at a concentration of 50 mg/L. One particular derivative in this series exhibited a remarkable 90.5% inhibitory activity against Botrytis cinereal.

Furthermore, the fungicidal potential of benzamidine (B55565) derivatives, which are structurally related to benzamides, has been investigated. Some synthesized benzamidines carrying 1,2,3-triazole moieties, while showing weak in vitro activity, demonstrated excellent in vivo efficacy against fungal strains like Colletotrichum lagenarium and Botrytis cinerea. chemicalbook.com Notably, one compound showed 90% efficacy against C. lagenarium, outperforming the commercial fungicide carbendazim. chemicalbook.com These findings underscore the potential of the benzamide core, and by extension, derivatives of this compound, as a foundation for developing new antimicrobial and antifungal agents. The specific halogenation pattern of this compound could offer unique advantages in terms of target interaction and metabolic stability.

| Derivative Class | Target Organism | Observed Activity |

|---|---|---|

| Pyridine-linked 1,2,4-oxadiazole benzamides | Botrytis cinereal | 90.5% inhibition |

| Benzamidine-1,2,3-triazole derivatives | Colletotrichum lagenarium (in vivo) | Up to 90% efficacy |

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds in drug discovery. For benzamide derivatives, particularly those with fluorine substitutions, SAR studies have provided significant insights into their mechanism of action. A key area of research for fluorinated benzamides is the inhibition of the bacterial cell division protein FtsZ, a promising target for new antibiotics.

Studies on 2,6-difluorobenzamide derivatives have highlighted the critical importance of the difluoro substitution pattern for potent biological activity. This specific substitution is believed to confer the correct conformation and electronic properties for binding to the allosteric site of FtsZ. The fluorine atoms can induce a non-planar conformation that is favorable for this interaction. While these studies focus on 2,6-difluoro substitution, the 2,5-difluoro pattern in this compound is also expected to significantly influence the molecule's conformation and electronic distribution.

The presence of the bromine atom at the 4-position further modifies the molecule's properties. In SAR studies of niclosamide (B1684120) analogs for antiviral applications, it was found that a 5-bromo substitution in the salicylic (B10762653) acid region helps retain potency while improving drug-like properties. nih.gov This suggests that the bromo-substituent in this compound derivatives could play a significant role in target binding and pharmacokinetic profile. The combination of the two fluorine atoms and the bromine atom provides a unique template for designing inhibitors that can form specific interactions, such as halogen bonds, with their biological targets.

| Structural Feature | Impact on Activity | Example Target |

|---|---|---|

| 2,6-Difluoro substitution | Induces favorable conformation for binding | Bacterial FtsZ protein |

| 5-Bromo substitution (in salicylanilides) | Retains potency and improves drug-like properties | Viral targets |

Radiopharmaceutical Applications (e.g., ¹⁸F-labeling of related fluorinated benzamides)

Fluorine-18 (¹⁸F) is a positron-emitting radionuclide with nearly ideal properties for Positron Emission Tomography (PET) imaging, a powerful non-invasive diagnostic tool. Its half-life of approximately 110 minutes is long enough for multi-step radiosynthesis and imaging procedures. The development of ¹⁸F-labeled radiotracers is a major focus in nuclear medicine.

Fluorinated benzamides are attractive candidates for developing ¹⁸F-labeled PET tracers. The presence of a fluorine atom in the parent molecule, such as in this compound, provides an opportunity for isotopic labeling, where a stable ¹⁹F atom is replaced with ¹⁸F. This "late-stage" fluorination is a key strategy in radiopharmaceutical chemistry, allowing the radioactive isotope to be introduced at the final step of the synthesis.

Several methods have been developed for the ¹⁸F-labeling of aromatic compounds. Nucleophilic substitution reactions are commonly employed, where a precursor molecule with a suitable leaving group is reacted with [¹⁸F]fluoride. For fluorinated benzamides, this could involve a diaryliodonium salt or a nitro precursor. The development of an ¹⁸F-labeled benzamide analog, [¹⁸F]Fluoroethyl HY-2-92, for PET studies of the D3 receptor highlights the feasibility of this approach. Given the importance of PET imaging in oncology, neurology, and cardiology, the development of ¹⁸F-labeled tracers from the this compound scaffold could lead to new diagnostic tools for a variety of diseases.

Materials Science Applications (e.g., Photoresponsive materials, liquid crystals)

In materials science, the incorporation of fluorine atoms into organic molecules can lead to materials with unique properties, such as altered liquid crystalline behavior and enhanced photoresponsiveness. The this compound structure contains a di-fluorinated phenyl ring, a motif that has been explored in the design of novel liquid crystals.

The position of fluorine substituents on a molecular core is of fundamental importance to mesomorphic behavior. semanticscholar.org For example, the synthesis of liquid crystalline materials containing 2,3-difluorophenyl units has been reported to yield compounds with wide temperature range smectic A and/or nematic phases. nih.gov The strong electronegativity of fluorine can influence intermolecular interactions and lead to desirable properties like negative dielectric anisotropy. The bromo-substituent can also play a role in modifying the molecular packing and mesophase stability.

Furthermore, fluorinated compounds are being investigated for their use in photoresponsive materials. These "smart" materials can change their properties upon exposure to light. Fluorinated photopolymers and sensitizing dyes are being developed for applications in photolithography. chemicalbook.com While specific applications of this compound in this area are not yet established, its fluorinated and brominated phenyl ring makes it an interesting building block for the synthesis of novel photoresponsive polymers and liquid crystals with tailored properties.

Chemical Biology and Probe Development

In chemical biology, small molecules are used as probes to study and manipulate biological systems. This compound and its precursor, 4-bromo-2,5-difluorobenzoic acid, serve as versatile intermediates in the synthesis of such probes and bioactive molecules. nih.gov

One notable application is in the development of agonists for G-protein coupled receptor 119 (GPR119), a promising target for the treatment of type 2 diabetes. 4-Bromo-2,5-difluorobenzoic acid has been used as a starting material in the multi-step synthesis of potent GPR119 agonists. nih.gov Its chemical handles—the carboxylic acid (or amide), the bromine atom, and the fluorinated ring—allow for sequential chemical modifications to build more complex molecules.

Similarly, this compound is a key intermediate in the preparation of selective inhibitors of the voltage-gated sodium channel NaV1.7. nih.gov NaV1.7 is a genetically validated target for the treatment of pain, and the development of selective inhibitors is a major goal in medicinal chemistry. The use of 4-bromo-2,5-difluorobenzoic acid in the synthesis of these inhibitors highlights its utility as a scaffold for creating molecules that can probe the function of important biological targets like ion channels. The ability to derivatize this compound at multiple positions makes it a valuable tool for generating libraries of compounds for screening and for developing highly specific chemical probes.

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Synthesis

The synthesis of complex amides and fluorinated aromatics is an area of continuous development, with a strong emphasis on efficiency and selectivity. Future research will likely focus on moving beyond traditional stoichiometric reagents toward more sophisticated catalytic systems.

Palladium-catalyzed reactions, for instance, represent a significant frontier. Novel methods for ortho-selective C-H fluorination of benzylamines and related amides using palladium catalysts are being developed. nih.govacs.org These approaches could be adapted for the late-stage fluorination of benzamide (B126) precursors, offering a more efficient route to polyfluorinated structures. Furthermore, palladium-catalyzed cross-coupling reactions are instrumental in creating derivatives from the bromo-functional group. Research into Pd(0) catalysts for the arylation of similar bromo-benzamides has shown high yields, a strategy directly applicable to diversifying the 4-Bromo-2,5-difluorobenzamide scaffold. researchgate.net The development of ligands that accelerate the catalytic cycle and enable C-H activation under milder conditions is a key area of investigation. nih.gov

Future catalytic systems will likely aim for:

Direct C-H Amination: Catalytic conversion of C-H bonds on a bromo-difluorobenzene core directly into the amide group, bypassing the need for a carboxylic acid precursor.

Improved Fluorination Catalysts: Development of catalysts that can selectively introduce fluorine atoms onto the aromatic ring with greater control and efficiency. springernature.com

Multi-component Reactions: Designing catalytic cascades that can construct complex derivatives of this compound in a single pot from simple starting materials.

Exploration of New Biological Targets for this compound Derivatives

The structural motifs present in this compound—a substituted benzamide core with halogen and fluorine atoms—are common in many biologically active molecules. This suggests that its derivatives could interact with a wide range of biological targets. Current research on related structures provides a roadmap for future exploration.

For example, a series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives have been successfully designed as potent inhibitors of Fibroblast Growth Factor Receptor-1 (FGFR1), a key target in non-small cell lung cancer. nih.govnih.gov This success highlights the potential of the 4-bromo-benzamide scaffold in kinase inhibition.

Other promising areas for exploration include:

Enzyme Inhibition: Fluorinated benzamides have been investigated as inhibitors for targets like Cholesteryl Ester Transfer Protein (CETP), which is implicated in cardiovascular disease. nih.govbenthamdirect.comresearchgate.net The specific substitution pattern of this compound could be optimized to target other enzymes, such as histone deacetylases (HDACs) or Plasmodium falciparum Dihydroorotate Dehydrogenase (PfDHODH), which are known to be inhibited by other benzamide derivatives. scialert.netresearchgate.net

Receptor Modulation: Substituted benzamides are a well-established class of dopamine (B1211576) D2/D3 receptor antagonists used as atypical antipsychotics. nih.govnih.govsoton.ac.uk Derivatives of this compound could be screened against a panel of G-protein coupled receptors (GPCRs) to identify new modulators for neurological or metabolic disorders.

Antimicrobial Agents: The 2,6-difluorobenzamide (B103285) moiety is a known inhibitor of the bacterial cell division protein FtsZ. researchgate.net This suggests that this compound derivatives could be developed as novel antibiotics, a critical area of unmet medical need.

The table below summarizes known biological targets for structurally related benzamide compounds, suggesting potential avenues for this compound derivatives.

| Target Class | Specific Target | Potential Therapeutic Area |

| Kinases | FGFR1 | Oncology |

| Enzymes | CETP, HDACs, PfDHODH | Cardiovascular Disease, Oncology, Malaria |

| Receptors | Dopamine D2/D3 | Psychiatry, Neurology |

| Bacterial Proteins | FtsZ | Infectious Diseases |

Advanced Computational Modeling for Rational Design

Computational chemistry is an indispensable tool for accelerating drug discovery. For this compound, computational modeling can guide the rational design of new derivatives with improved potency, selectivity, and pharmacokinetic properties.

Molecular docking and pharmacophore modeling have already been successfully applied to study how fluorinated benzamides bind to targets like CETP and FGFR1. nih.govnih.govresearchgate.net These studies reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for activity. Future research will build upon this by employing more advanced techniques:

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the structural features of this compound derivatives with their biological activity. This can predict the potency of new, unsynthesized compounds.

Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the compound within the binding site of a target protein over time. This provides a more realistic understanding of binding stability and can help refine the design of more effective inhibitors.

Free Energy Perturbation (FEP): A computationally intensive method that can accurately predict the change in binding affinity resulting from small modifications to the lead compound. This allows for the precise, in silico optimization of substituents on the this compound scaffold.

These computational approaches will enable a more focused and efficient drug design cycle, reducing the number of compounds that need to be synthesized and tested experimentally.

Sustainable and Green Chemistry Approaches to Synthesis

The pharmaceutical industry is increasingly focused on developing sustainable manufacturing processes. Future research on the synthesis of this compound will prioritize green chemistry principles to minimize environmental impact.

Key green chemistry avenues include:

Biocatalysis: The use of enzymes, such as lipase (B570770) from Candida antarctica, for amide bond formation offers a highly selective and environmentally benign alternative to chemical coupling reagents. nih.gov This enzymatic approach operates under mild conditions and can reduce waste.

Solvent-Free and Alternative Solvents: Methods for amide synthesis using boric acid as a catalyst can be performed under solvent-free conditions, significantly reducing solvent waste. researchgate.net Where solvents are necessary, the use of greener alternatives like 2-methyl-tetrahydrofuran is being explored. chemistryviews.org

Flow Chemistry: Performing synthesis in continuous flow reactors offers better control over reaction parameters, improved safety, and easier scalability. uva.nl A PFAS-free method for synthesizing fluorinated compounds has been developed using a flow chemistry setup with caesium fluoride (B91410) as the fluorine source, a technique that could be adapted for precursors to this compound. europeanpharmaceuticalreview.com

Atom Economy: Developing catalytic cycles that maximize the incorporation of atoms from the reactants into the final product. This contrasts with traditional methods that use stoichiometric activating agents, which generate large amounts of waste. scispace.com

Integration with Artificial Intelligence and Machine Learning for Drug Discovery

Emerging applications include:

De Novo Drug Design: Using generative models, such as Generative Adversarial Networks (GANs) or reinforcement learning, to design novel molecules based on the this compound scaffold. These algorithms can learn the structural rules for binding to a specific biological target and generate new derivatives with high predicted activity. actascientific.com

High-Throughput Virtual Screening: Employing ML models to rapidly screen massive virtual libraries of this compound derivatives against various targets. This is significantly faster than traditional computational screening and can prioritize the most promising candidates for synthesis. nih.gov

ADME/T Prediction: Training deep learning models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties of designed compounds. This allows for the early-stage filtering of candidates that are likely to fail in later development stages due to poor pharmacokinetic profiles or toxicity. researchgate.net

Automated Synthesis Planning: Using AI to devise the most efficient and cost-effective synthetic routes for promising drug candidates. This can accelerate the synthesis of novel derivatives for experimental testing. acs.org

Q & A

Q. What are the optimal synthetic routes for preparing 4-Bromo-2,5-difluorobenzamide, and how do reaction conditions influence yield?

Methodology :

- Step 1 : Start with 4-bromo-2,5-difluorobenzoic acid (CAS 28314-82-1) as a precursor, which can be synthesized via halogenation of difluorobenzoic acid derivatives .

- Step 2 : Convert the carboxylic acid to the corresponding acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions .

- Step 3 : React the acid chloride with ammonia or a substituted amine in a polar aprotic solvent (e.g., THF or DCM) at 0–25°C. Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of acid chloride to amine) and moisture exclusion .

- Challenges : Competing hydrolysis of the acid chloride can reduce yields. Use molecular sieves to absorb water and stabilize intermediates .

Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from structurally similar benzamides?

Methodology :

- ¹⁹F NMR : Fluorine atoms at positions 2 and 5 produce distinct splitting patterns due to coupling with adjacent protons and bromine. For example, the ortho-fluorine (position 2) shows coupling (³J~20 Hz) with the amide proton .

- ¹H NMR : The amide proton appears as a broad singlet at δ 6.8–7.2 ppm. Aromatic protons exhibit splitting from both fluorine and bromine substituents .

- IR Spectroscopy : A strong carbonyl stretch (C=O) near 1680 cm⁻¹ confirms the amide group, while Br-C and F-C stretches appear at 600–700 cm⁻¹ and 1100–1250 cm⁻¹, respectively .

Q. What are the primary research applications of this compound in medicinal chemistry?

Applications :

- Intermediate in Drug Discovery : Used to synthesize analogs targeting neurological receptors (e.g., dopamine or serotonin modulators) due to its halogenated aromatic core .

- Enzyme Inhibition Studies : The bromine atom enhances electrophilicity, enabling covalent binding to enzyme active sites (e.g., kinases or proteases) .

- Structure-Activity Relationship (SAR) : Systematic substitution of fluorine or bromine atoms helps optimize pharmacokinetic properties .

Advanced Research Questions

Q. How do steric and electronic effects of bromine/fluorine substituents influence regioselectivity in cross-coupling reactions of this compound?

Mechanistic Analysis :

- Steric Effects : The bromine atom at position 4 directs coupling reactions (e.g., Suzuki-Miyaura) to the para position due to its bulky nature, while fluorine at position 2 deactivates the ring via electron-withdrawal, reducing reactivity at meta positions .

- Electronic Effects : Fluorine’s strong electron-withdrawing nature increases the electrophilicity of the carbonyl group, facilitating nucleophilic attacks at the amide moiety .

- Case Study : Palladium-catalyzed coupling with aryl boronic acids yields biaryl amides with >80% regioselectivity when using Pd(PPh₃)₄ and K₂CO₃ in DMF at 80°C .

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Data Reconciliation Strategy :

- Variable 1 : Purity discrepancies. Use HPLC (C18 column, acetonitrile/water gradient) to verify compound purity (>98%) and rule out side-products .

- Variable 2 : Assay conditions. Standardize cell-based assays (e.g., IC₅₀ measurements) by controlling pH, temperature, and solvent concentrations (DMSO ≤0.1% v/v) .

- Variable 3 : Solubility. Use co-solvents like PEG-400 or cyclodextrins to improve aqueous solubility and ensure consistent dosing .

Q. What computational methods are effective for predicting the binding affinity of this compound to biological targets?

Computational Workflow :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., serotonin receptors). Bromine’s hydrophobic surface area enhances van der Waals interactions .

- MD Simulations : Run 100-ns molecular dynamics simulations (AMBER force field) to assess stability of ligand-protein complexes. Fluorine atoms stabilize binding via halogen bonds .

- QSAR Modeling : Develop quantitative models using descriptors like LogP (experimental value ~2.6) and polar surface area (20.3 Ų) to predict bioavailability .

Safety and Handling

Q. What safety protocols are critical when handling this compound in laboratory settings?

Protocols :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of fine particles .

- Storage : Store in airtight containers at 2–8°C, away from light and moisture. Label containers with CAS No. and hazard symbols .

- Waste Disposal : Neutralize with 10% sodium bicarbonate before disposal in halogenated waste containers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.